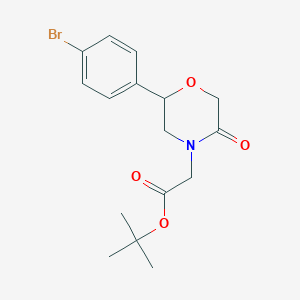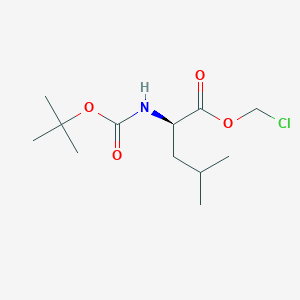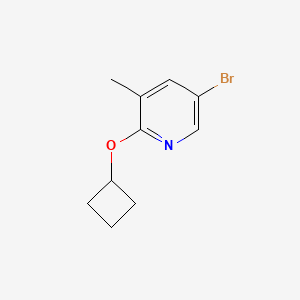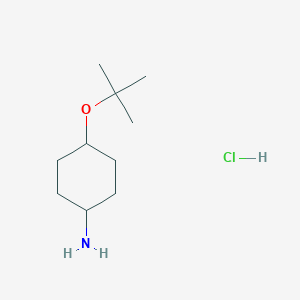![molecular formula C11H16N2O4S B1448081 N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide CAS No. 1427379-36-9](/img/structure/B1448081.png)
N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide
説明
“N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide” is a chemical compound with the CAS Number: 1427379-36-9 . It has a molecular weight of 272.33 .
Molecular Structure Analysis
The IUPAC name for this compound is N-(4-methoxy-3-sulfamoylphenethyl)acetamide . The InChI code is 1S/C11H16N2O4S/c1-8(14)13-6-5-9-3-4-10(17-2)11(7-9)18(12,15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H2,12,15,16) .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .科学的研究の応用
Removal of Contaminants from Aqueous Solutions
Research on sulfamethoxazole, a compound with a sulfamoyl group similar to that in the query compound, focuses on its removal from aqueous solutions using various cleaner technologies. Techniques such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation are employed. These processes utilize strong chemical interactions like hydrogen bonding and electrostatic interactions for adsorption, and catalytic degradation by generating hydroxyl radicals for removal efficiency. This suggests that N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide could be studied for its environmental fate and removal using similar technologies, highlighting the importance of sustainable development and cost-effective industrialization in environmental protection (Prasannamedha & Kumar, 2020).
Pharmacokinetics and Metabolism
Research on paracetamol (acetaminophen) metabolism reveals the complex pathways involved, including glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. These pathways lead to the formation of various metabolites, highlighting intersubject and ethnic differences in metabolism. This suggests potential research applications for this compound in studying its pharmacokinetics and metabolism, possibly exploring genetic differences in its processing and the implications for toxicity or therapeutic efficacy (Zhao & Pickering, 2011).
Degradation and Toxicity Studies
Advanced oxidation processes (AOPs) have been used to study the degradation of acetaminophen, a compound structurally related to acetamides. This research provides insights into the kinetics, mechanisms, and by-products of degradation, including the toxic effects of certain metabolites. Such studies could be applicable to this compound, exploring its degradation pathways, the formation of potentially toxic by-products, and the implications for environmental and human health (Qutob et al., 2022).
Analgesic Mechanisms and Toxicity
Research on acetaminophen's analgesic effects and mechanisms, such as its conversion to N-acylphenolamine and the role of TRPV1 receptors, offers a model for exploring similar mechanisms in related compounds. This could indicate potential research directions for this compound in pain management, examining its metabolites and interactions with receptors in the brain and spinal cord. Additionally, studies on acetaminophen toxicity could inform safety and risk assessment research for related compounds (Ohashi & Kohno, 2020).
Safety and Hazards
特性
IUPAC Name |
N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-8(14)13-6-5-9-3-4-10(17-2)11(7-9)18(12,15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJCDQDADWPWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)OC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate](/img/structure/B1447998.png)








![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)
![Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate](/img/structure/B1448015.png)


